molecular formula C11H11N3O B2978979 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline CAS No. 135436-92-9

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline

Cat. No. B2978979
Key on ui cas rn: 135436-92-9
M. Wt: 201.229
InChI Key: VWZAQYCQCYQYNB-UHFFFAOYSA-N
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Patent
US05330990

Procedure details

Methyl 2-amino-benzoate (6 g, 40 mmol) and cyclopropylcarboxamid oxime (5 g, 50 mmol) was refluxed for 10 h in dry ethanol containing 0.25 g sodium and 2 g molecular sieves. The mixture was filtered while hot, and cooled precipitating 2.8 g of the desired product as white needles. Upon additionof water to the flitrate, a further amount of 3.2 g white crystals could beisolated. M.p. 84.4°-84.9° C.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:11]=[CH:10][CH:9]=[CH:8][C:3]=1[C:4]([O:6]C)=O.[CH:12]1([C:15](=[N:17]O)[NH2:16])[CH2:14][CH2:13]1>C(O)C>[NH2:1][C:2]1[CH:11]=[CH:10][CH:9]=[CH:8][C:3]=1[C:4]1[O:6][N:17]=[C:15]([CH:12]2[CH2:14][CH2:13]2)[N:16]=1

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
NC1=C(C(=O)OC)C=CC=C1
Name
Quantity
5 g
Type
reactant
Smiles
C1(CC1)C(N)=NO
Name
Quantity
0.25 g
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered while hot, and
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
precipitating 2.8 g of the desired product as white needles

Outcomes

Product
Name
Type
Smiles
NC1=C(C=CC=C1)C1=NC(=NO1)C1CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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